molecular formula C10H8N4OS B491114 6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 438474-74-9

6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B491114
CAS No.: 438474-74-9
M. Wt: 232.26g/mol
InChI Key: MLKJNYWYWHVNAM-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

438474-74-9

Molecular Formula

C10H8N4OS

Molecular Weight

232.26g/mol

IUPAC Name

6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H8N4OS/c1-15-8-4-2-7(3-5-8)9-13-14-6-11-12-10(14)16-9/h2-6H,1H3

InChI Key

MLKJNYWYWHVNAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

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